molecular formula C12H14N4<br>(NH2)2C6H3C6H3(NH2)2<br>C12H14N4 B165653 3,3'-Diaminobenzidine CAS No. 91-95-2

3,3'-Diaminobenzidine

Cat. No.: B165653
CAS No.: 91-95-2
M. Wt: 214.27 g/mol
InChI Key: HSTOKWSFWGCZMH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,3’-Diaminobenzidine (DAB) is primarily used in immunohistochemical staining as a chromogen . It targets peroxidase enzymes , particularly horseradish peroxidase (HRP) . These enzymes play a crucial role in various biological processes, including signal transduction, cell differentiation, and immune response .

Mode of Action

DAB interacts with its target enzymes in a specific manner. In the presence of hydrogen peroxide, DAB is oxidized by peroxidase enzymes . This oxidation reaction typically involves the transfer of electrons from DAB to the enzyme, resulting in the formation of a brown precipitate . This precipitate is localized at the site of the enzyme, allowing for the visualization of the enzyme’s location within a biological sample .

Biochemical Pathways

The primary biochemical pathway affected by DAB involves the oxidation of the compound by peroxidase enzymes in the presence of hydrogen peroxide . This reaction is part of the broader peroxidase-catalyzed oxidation pathway, which plays a key role in various biological processes, including the breakdown of hydrogen peroxide and the detoxification of harmful substances .

Result of Action

The primary result of DAB’s action is the formation of a brown precipitate upon oxidation by peroxidase enzymes . This precipitate is insoluble in water, alcohol, and other common organic solvents, allowing it to remain stable within the biological sample even after subsequent treatments . The formation of this precipitate enables the visualization of peroxidase enzymes within the sample, providing valuable information about the distribution and activity of these enzymes .

Action Environment

The action of DAB can be influenced by various environmental factors. For instance, the presence of hydrogen peroxide is necessary for the oxidation of DAB by peroxidase enzymes . Additionally, the pH of the environment can affect the efficiency of this reaction . Furthermore, the stability of the DAB precipitate allows for flexibility in the choice of subsequent treatments of the biological sample, such as the choice of counterstain and mounting medium .

Biochemical Analysis

Biochemical Properties

3,3’-Diaminobenzidine is a white solid that is soluble in water and has the formula C12H14N4 . It serves as a coupling reagent in immunohistochemistry, producing a brown precipitate to detect proteins . DAB is also used in dye synthesis, polyurethane production, and other polymer applications . It is considered a precursor to the synthesis of melanin, and it has been shown to produce both soluble and insoluble melanin-like pigments from oxidation with hydrogen peroxide .

Cellular Effects

3,3’-Diaminobenzidine staining interferes with PCR-based DNA analysis . Using microdissected muscle fibers from sequential muscle sections stained by DAB-dependent and -independent methods, it has been shown that DAB exerts a strong inhibitory effect on qPCR-based mitochondrial DNA quantification . This effect introduces a significant bias in the estimation of mitochondrial DNA copy number and deletion levels between DAB-positive and -negative fibers .

Molecular Mechanism

In the peroxidase reaction, DAB serves as a hydrogen donor in the presence of peroxide . The oxidized DAB forms an insoluble brown end-product for use in the immunohistological and immunoblotting staining procedures .

Temporal Effects in Laboratory Settings

The effect of oxidation time on nanozyme-mediated oxidation of 3,3’-Diaminobenzidine was evaluated in the presence of silver-based nanomaterials . The concentration of the brown-colored indamine polymer was increased by increasing the oxidation time and then leveled off . The maximal activity of the nanozymes was achieved after an oxidation time as short as 20.0 min and after that, the color intensity of the indamine polymer remained constant .

Dosage Effects in Animal Models

In animals, oral or dermal exposure to high doses of DAB has been reported to cause adverse effects such as irritation, hypersensitivity reactions, and damage to the liver, kidneys, and skin . Studies in rodents have also shown that DAB can induce DNA damage, which may increase the risk of developing tumors .

Subcellular Localization

It is known that DAB is used in immunohistochemistry to detect the presence of certain proteins, suggesting that its localization may depend on the proteins it is used to detect .

Properties

IUPAC Name

4-(3,4-diaminophenyl)benzene-1,2-diamine
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InChI

InChI=1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
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InChI Key

HSTOKWSFWGCZMH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N
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Molecular Formula

Record name 3,3'-DIAMINOBENZIDINE
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DSSTOX Substance ID

DTXSID2036827
Record name 3,3'-Diaminobenzidine
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Molecular Weight

214.27 g/mol
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Physical Description

Red to brown hygroscopic solid; [ICSC], RED-TO-BROWN HYGROSCOPIC SOLID IN VARIOUS FORMS.
Record name 3,3'-Diaminobenzidine
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Flash Point

>200 °C
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Solubility

Solubility in water: very poor
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CAS No.

91-95-2
Record name 3,3′-Diaminobenzidine
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Record name [1,1'-Biphenyl]-3,3',4,4'-tetramine
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Melting Point

176 °C
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Synthesis routes and methods I

Procedure details

A 50 ml single neck round bottomed flask equipped with condenser, and stirring magnetic bar were placed SnCl2.2H2O (6 g, 26.5 mmol) and 12.5 ml concentrated hydrochloric acid and reaction mixture was stirred and than 3,3′-dinitrobenzidine formula 2 where in R═CH3 (DNB) (1.176 g, 4 mmol) was added in small portions over 15 minute to maintain the reaction temperature less than 60° C. The thick slurry was then stirred for additional 2 hours at 40° C. to complete the reduction. The salt of the tetramine was precipitated out, which was neutralized with cold 10% NaOH solution and the solid filtered out, washed with water dried under vacuum to give 3,3′-diaminobenzidine (DAB) in 70% yield (0.655 g).
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Synthesis routes and methods II

Procedure details

A 50 ml single neck round bottomed flask equipped with condenser, and stirring magnetic bar were placed SnCl2.2H2O (12 g, 53 mmol) and 25 ml concentrated hydrochloric acid and reaction mixture was stirred and than 3,3′-dinitrobenzidine (DNB) of formula 2 where in R═H (2.16 g, 7.9 mmol) was added in small portions over 15 minute to maintain the reaction temperature less than 60° C. The thick slurry was then stirred for additional 2 hours at 40° C. to complete the reduction. The salt of the tetramine was precipitated out, which was neutralized with cold 10% NaOH solution and the solid filtered out, washed with water dried under vacuum to give 3,3′-diaminobenzidine (DAB) in 74% yield (1.26 g).
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Synthesis routes and methods III

Procedure details

That is, amino groups in benzidine are first protected by N-acetylation with acetic anhydride, and the resulting acetylated compound is then converted into 3,3′-dinitro-N,N′-diacetylbenzidine by nitration. For example, this nitration is performed with concentrated nitric acid in a mixture of acetic anhydride and acetic acid. 3,3′-Dinitro-N,N′-diacetylbenzidine is treated with a base to remove the acetyl groups and then treated with tin (II) chloride in hydrochloric acid to reduce the nitro groups to yield 3,3′,4,4′-tetraaminobiphenyl (Scheme 1).
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Synthesis routes and methods IV

Procedure details

A method according to Patent Document 2 is known as a method directly utilizing a benzidine skeleton. 3,3′-Dichlorobenzidine is treated with ammonia in the presence of a copper catalyst at high temperature (150 to 250° C.) and high pressure (1 to 10 MPa) to yield 3,3′,4,4′-tetraaminobiphenyl (Patent Document 2, Scheme 3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diaminobenzidine
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3,3'-Diaminobenzidine
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3,3'-Diaminobenzidine
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3,3'-Diaminobenzidine
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Reactant of Route 6
3,3'-Diaminobenzidine

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